3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide
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Description
“3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to that of other phenylpiperidines . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Scientific Research Applications
Anticancer and Antitumor Applications
Compounds structurally related to "3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide" have been synthesized and studied for their potential anticancer and antitumor activities. For instance, novel pyrimidinyl pyrazole derivatives have shown significant cytotoxicity in vitro against several tumor cell lines, including human carcinoma, without causing undesirable effects in mice (H. Naito et al., 2005). Another study highlighted the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which exhibited significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents by targeting angiogenesis and DNA integrity (Vinaya Kambappa et al., 2017).
Anti-inflammatory Activity
Compounds derived from similar chemical structures have also been investigated for their anti-inflammatory properties. For example, N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its various derivatives displayed potent anti-inflammatory activity in the carrageenan-induced rat paw oedema method, with some showing comparable efficacy to standard drugs (A. Rajasekaran et al., 1999).
Synthesis and Biological Evaluation
The synthesis and evaluation of the biological activity of compounds bearing the pyrimidine moiety have been extensively studied. This includes the development of novel pyrimidine derivatives assessed for various biological activities, including analgesic, antitumor, and anti-inflammatory effects. Such compounds have been synthesized through different chemical pathways, demonstrating the chemical versatility and potential therapeutic applications of pyrimidine derivatives (Aishen Gong et al., 2010).
Herbicidal Activity
In addition to pharmacological applications, pyrimidine derivatives have been explored for their herbicidal activity. Novel compounds containing the pyrimidine ring have been synthesized and shown to display moderate to good selective herbicidal activity against specific plant species, indicating the potential of these compounds in agricultural applications as well (Man‐Yun Liu & De-Qing Shi, 2014).
Properties
IUPAC Name |
3-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-18(8-7-16-5-2-1-3-6-16)22-15-17-9-13-23(14-10-17)19-20-11-4-12-21-19/h1-6,11-12,17H,7-10,13-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHQVZBJNCGNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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